molecular formula C13H25N B561329 2-Norbornaneethylamine,N,N-diethyl-(6CI) CAS No. 100539-02-4

2-Norbornaneethylamine,N,N-diethyl-(6CI)

Cat. No.: B561329
CAS No.: 100539-02-4
M. Wt: 195.35
InChI Key: PJOWILDPXAJOQT-UHFFFAOYSA-N
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Description

2-Norbornaneethylamine,N,N-diethyl-(6CI) is a bicyclic tertiary amine featuring a norbornane (bicyclo[2.2.1]heptane) backbone substituted with an ethylamine group where both amino hydrogens are replaced by ethyl groups. This compound is part of the 6CI (Sixth Collective Index) nomenclature, indicating its classification in older Chemical Abstracts Service (CAS) indexing systems. The norbornane structure imparts rigidity and stereochemical complexity, which can influence its physicochemical properties and biological interactions compared to linear or monocyclic analogs .

Properties

CAS No.

100539-02-4

Molecular Formula

C13H25N

Molecular Weight

195.35

IUPAC Name

2-(3-bicyclo[2.2.1]heptanyl)-N,N-diethylethanamine

InChI

InChI=1S/C13H25N/c1-3-14(4-2)8-7-13-10-11-5-6-12(13)9-11/h11-13H,3-10H2,1-2H3

InChI Key

PJOWILDPXAJOQT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1CC2CCC1C2

Synonyms

2-Norbornaneethylamine,N,N-diethyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-Norbornaneethylamine,N,N-diethyl-(6CI) with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activity where available.

Structural Analogues with Diethylamino Groups

N,N-Diethyloctylamine (CAS 4088-37-3)
  • Structure : Linear tertiary amine with an octyl chain.
  • Key Differences: Lacks the bicyclic norbornane system, resulting in higher conformational flexibility.
  • Physicochemical Properties: Molecular Weight: 185.35 g/mol Boiling Point: Not reported, but linear amines generally have lower boiling points than bicyclic analogs due to reduced rigidity.
  • Applications : Used in surfactants and organic synthesis intermediates.
N,N-Diethylpropionamide (CAS 1114-51-8)
  • Structure : Tertiary amide with a propionyl group instead of an ethylamine.
  • Key Differences : Replacement of the amine with an amide reduces basicity and alters hydrogen-bonding capacity.
  • Physicochemical Properties :
    • Molecular Weight: 129.20 g/mol
    • Boiling Point: 194.3°C
    • LogP: 1.26 (indicating moderate lipophilicity)
  • Applications : Solvent and intermediate in pharmaceutical synthesis.
2-(N,N-Diethylamino)ethanethiol Hydrochloride (CAS 1942-52-5)
  • Structure : Ethylamine derivative with a thiol group and hydrochloride salt.
  • Key Differences : Thiol group introduces redox activity and metal-binding capacity.
  • Applications: Intermediate in organophosphorus compound synthesis .

Bicyclic and Spirocyclic Compounds

Spirogermanium (NSC 192965)
  • Structure: 2-Aza-8-germanspiro[4.5]decane derivative with diethylamino groups.
  • Key Differences : Incorporates germanium and a spirocyclic system, enhancing antitumor activity but causing neurotoxicity .
  • Biological Activity :
    • Cytotoxic to NIL 8 hamster cells (IC₅₀ = 1–5 µM).
    • Temperature-dependent cytotoxicity with membrane-damaging effects .
6-Amino-1,3-dimethyluracil Derivatives ()
  • Structure: Uracil core with diethylaminoacetamide substituents.
  • Key Differences: Heterocyclic core vs. norbornane; uracil derivatives often target nucleic acid metabolism.

Physicochemical Property Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP Key Functional Groups
2-Norbornaneethylamine,N,N-diethyl ~195 (estimated) ~250 (estimated) ~2.5 Tertiary amine, bicyclic
N,N-Diethyloctylamine 185.35 N/A ~3.0 Linear tertiary amine
Spirogermanium 410.20 N/A ~1.8 Spirocyclic, germanium
N,N-Diethylpropionamide 129.20 194.3 1.26 Tertiary amide

Notes:

  • The norbornane system in 2-Norbornaneethylamine increases rigidity, likely raising its boiling point compared to linear analogs.
  • LogP estimates suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

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